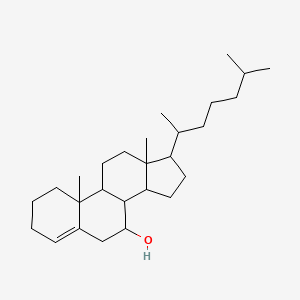
Pseudocholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudocholesterol is a synthetic compound that mimics the structure of cholesterol but does not occur naturally in living systems. Unlike cholesterol, this compound lacks biological activity. It possesses the same tetracyclic diterpene structural framework and functional groups (C=C, OH, CH3, and C8H17) as cholesterol .
Méthodes De Préparation
Pseudocholesterol can be synthesized from cholesterol through a three-step reaction process. The synthesis involves the use of 9,10-dicyanoanthracene (DCA) and lumiflavin (LF) as sensitizers for photooxygenation . The reaction conditions typically include:
Step 1: Cholesterol is subjected to photooxygenation in the presence of DCA and LF.
Step 2: The intermediate product undergoes further chemical modifications.
Step 3: The final product, this compound, is obtained after purification.
Analyse Des Réactions Chimiques
Pseudocholesterol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using singlet oxygen, leading to the formation of hydroperoxides.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents used in these reactions include singlet oxygen, reducing agents, and various catalysts. The major products formed from these reactions are enol derivatives and hydroperoxides .
Applications De Recherche Scientifique
Pseudocholesterol has several scientific research applications, including:
Biology: this compound is used to investigate the structural and functional properties of cell membranes.
Medicine: Research on this compound helps in understanding the role of cholesterol and its derivatives in various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of pseudocholesterol involves its interaction with singlet oxygen during photooxygenation reactions. The ene reaction of singlet oxygen with this compound leads to the formation of hydroperoxides, which can further rearrange to form enol derivatives . These reactions help in understanding the photochemical damage caused by reactive oxygen species.
Comparaison Avec Des Composés Similaires
Pseudocholesterol is unique due to its structural similarity to cholesterol but lack of biological activity. Similar compounds include:
Cholesterol: A naturally occurring sterol with significant biological activity.
7β-Methoxypseudo-cholesterol-4-ene: A derivative of this compound with similar structural properties.
This compound’s uniqueness lies in its ability to mimic cholesterol’s structure without participating in biological processes, making it a valuable tool for research.
Propriétés
Numéro CAS |
475-32-1 |
|---|---|
Formule moléculaire |
C27H46O |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h11,18-19,21-25,28H,6-10,12-17H2,1-5H3 |
Clé InChI |
VGPZGKAKMKKHLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CCCCC34C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


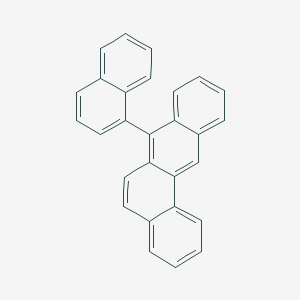
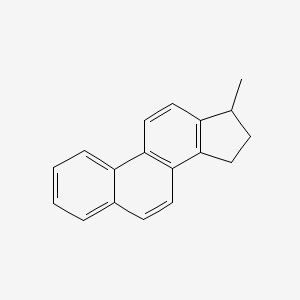
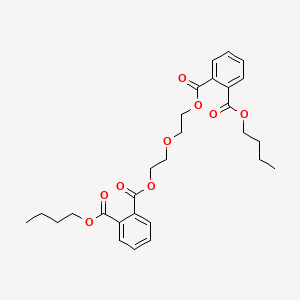

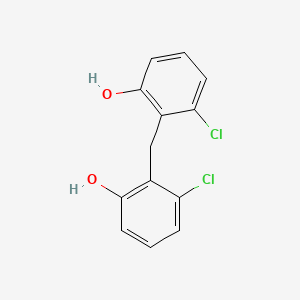
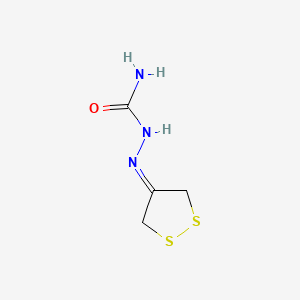
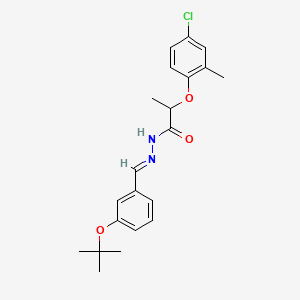
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
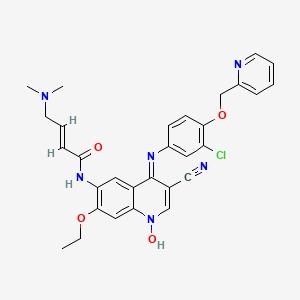
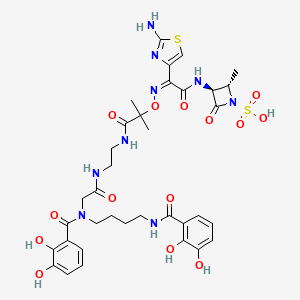
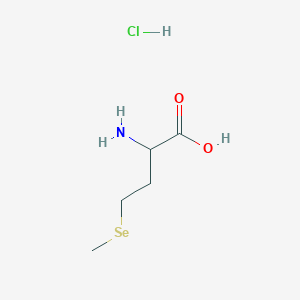
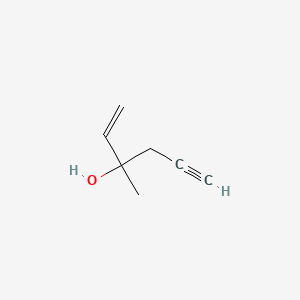
![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
